molecular formula C10H12N2OS B2698004 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine CAS No. 1251328-50-3

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine

Cat. No. B2698004
CAS RN: 1251328-50-3
M. Wt: 208.28
InChI Key: SDCZBUZFVLKDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine” is an organic compound that contains a furan ring, a thiazole ring, and an amine group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar type of compound, but it contains a nitrogen atom and a sulfur atom . The amine group consists of a nitrogen atom with a lone pair of electrons, which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, both of which are aromatic and contribute to the compound’s stability . The ethan-1-amine linker would provide a site for potential reactivity or further functionalization .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and thiazole rings, as well as the amine group . The furan ring can undergo reactions at the 2-position due to the electron-rich oxygen . The thiazole ring can also participate in various reactions, particularly at the carbon between the nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the furan and thiazole rings could contribute to its aromaticity and stability, while the amine group could influence its polarity and hydrogen bonding capabilities .

Scientific Research Applications

Synthesis and Reactivity

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine is a versatile compound used in the synthesis of various cyclic, acyclic, and heterocyclic compounds. Kamneva et al. (2018) discussed the reactions of arylmethylidene derivatives of 3H-furan-2-ones, highlighting the synthesis of a wide range of compounds such as amides, pyrrolones, benzofurans, and thiadiazoles under different reaction conditions, emphasizing the importance of the furan component in the structural diversity of synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Medicinal Chemistry Applications

The furan and thiazole moieties in the compound are significant in medicinal chemistry, as highlighted by Ostrowski (2022). The review emphasized the role of furan and thiophene substituents in the design of bioactive molecules, especially in the context of nucleobases, nucleosides, and their analogues. These modifications have shown potential in antiviral, antitumor, and antimycobacterial activities, showcasing the compound's utility in developing therapeutic agents (Ostrowski, 2022).

Biological Activities of Derivatives

Research into the biological activities of derivatives related to 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine, such as coumarin and oxadiazole derivatives, has been extensive. Jalhan et al. (2017) compiled data on various derivatives exhibiting a range of pharmacological activities, including anti-diabetic, anti-viral, antimicrobial, and anticancer properties. This underscores the potential of structurally related compounds for drug development (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

Advanced Material Applications

The compound and its derivatives also find applications in the development of advanced materials. For example, the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were investigated by Issac and Tierney (1996), demonstrating potential applications in material science through the modification of thiazolidinones (Issac & Tierney, 1996).

properties

IUPAC Name

1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-6(11)10-12-9(7(2)14-10)8-4-3-5-13-8/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCZBUZFVLKDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.